1-(3-chlorobenzyl)-2-(methoxymethyl)-1H-benzo[d]imidazole
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Overview
Description
1-(3-chlorobenzyl)-2-(methoxymethyl)-1H-benzo[d]imidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a 3-chlorobenzyl group and a methoxymethyl group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.
Mechanism of Action
Target of action
Benzimidazoles and imidazoles often interact with biological targets such as enzymes, receptors, and proteins. The specific target would depend on the exact structure and functional groups present in the compound .
Mode of action
The interaction of these compounds with their targets can lead to changes in the function of the target, which can result in a therapeutic effect. For example, some benzimidazoles are known to inhibit certain enzymes, preventing them from carrying out their normal function .
Biochemical pathways
Benzimidazoles and imidazoles can affect various biochemical pathways depending on their specific targets. For example, if the compound inhibits an enzyme, it could disrupt a metabolic pathway in which that enzyme plays a crucial role .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzimidazoles and imidazoles can vary widely depending on their specific structures. Some may be well absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted .
Result of action
The molecular and cellular effects of these compounds can range from changes in enzyme activity to alterations in cell signaling pathways. The specific effects would depend on the compound’s target and mode of action .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of benzimidazoles and imidazoles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorobenzyl)-2-(methoxymethyl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized via the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the 3-Chlorobenzyl Group: The 3-chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 3-chlorobenzyl chloride and the benzimidazole core in the presence of a base such as potassium carbonate.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via an alkylation reaction using methoxymethyl chloride and the benzimidazole core in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorobenzyl)-2-(methoxymethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the 3-chlorobenzyl group, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with various functional groups replacing the original substituents.
Scientific Research Applications
1-(3-chlorobenzyl)-2-(methoxymethyl)-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorobenzyl)-2-methyl-1H-benzo[d]imidazole: Similar structure but lacks the methoxymethyl group.
1-(3-chlorobenzyl)-2-(hydroxymethyl)-1H-benzo[d]imidazole: Similar structure but has a hydroxymethyl group instead of a methoxymethyl group.
1-(3-chlorobenzyl)-2-(ethyl)-1H-benzo[d]imidazole: Similar structure but has an ethyl group instead of a methoxymethyl group.
Uniqueness
1-(3-chlorobenzyl)-2-(methoxymethyl)-1H-benzo[d]imidazole is unique due to the presence of both the 3-chlorobenzyl and methoxymethyl groups, which may confer distinct chemical and biological properties compared to its analogs. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-2-(methoxymethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c1-20-11-16-18-14-7-2-3-8-15(14)19(16)10-12-5-4-6-13(17)9-12/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQMELBNPUUNBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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